molecular formula C11H17NO6 B12889295 cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid

cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid

Cat. No.: B12889295
M. Wt: 259.26 g/mol
InChI Key: SLRVVQIMKPOTNJ-KNVOCYPGSA-N
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Description

cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid: is an organic compound with the molecular formula C12H19NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of carboxylic acid groups. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to oxidation reactions to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of cis-1-(tert-Butoxycarbonyl)pyrrolidine-2,5-dicarboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of functional groups are crucial for the assembly of complex peptide chains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carboxylic acid groups and a Boc-protecting group. This combination of features makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+

InChI Key

SLRVVQIMKPOTNJ-KNVOCYPGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O

Origin of Product

United States

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